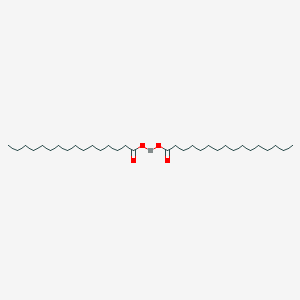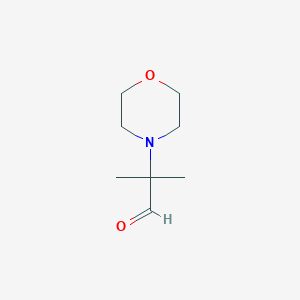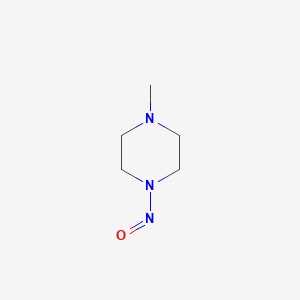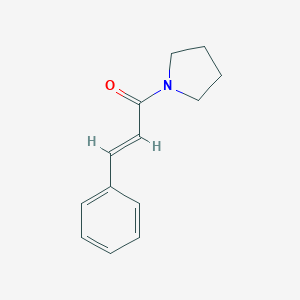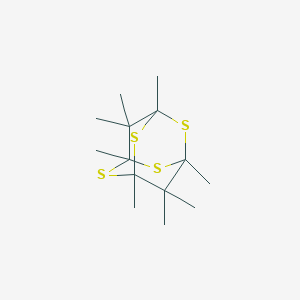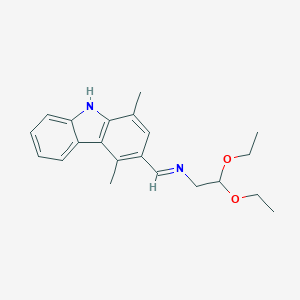
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic compound with a tricyclic structure. Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has shown promising results in scientific research, particularly in the areas of medicinal chemistry, materials science, and organic electronics.
Mécanisme D'action
The mechanism of action of carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Effets Biochimiques Et Physiologiques
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- in lab experiments include its high purity and stability, as well as its relatively low toxicity. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new materials and technologies based on carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-, particularly in the field of organic electronics.
Méthodes De Synthèse
The synthesis of carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is typically achieved through a multi-step process. The first step involves the synthesis of 3,6-dimethylcarbazole, which is then reacted with 2,2-diethoxyethylamine to produce the final compound. This synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
18073-23-9 |
|---|---|
Nom du produit |
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- |
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-(2,2-diethoxyethyl)-1-(1,4-dimethyl-9H-carbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H26N2O2/c1-5-24-19(25-6-2)13-22-12-16-11-14(3)21-20(15(16)4)17-9-7-8-10-18(17)23-21/h7-12,19,23H,5-6,13H2,1-4H3 |
Clé InChI |
ALTWHROXLXFDIW-UHFFFAOYSA-N |
SMILES |
CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=CC=CC=C32)C)OCC |
SMILES canonique |
CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=CC=CC=C32)C)OCC |
Autres numéros CAS |
18073-23-9 |
Synonymes |
3-[N-(2,2-Diethoxyethyl)formimidoyl]-1,4-dimethyl-9H-carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



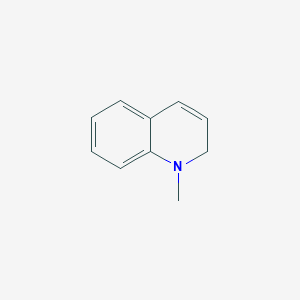

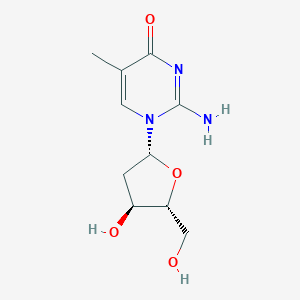
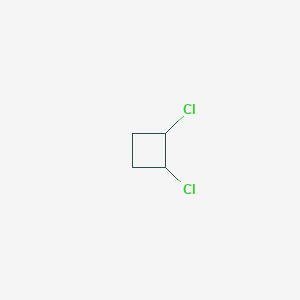
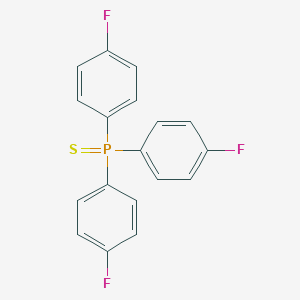
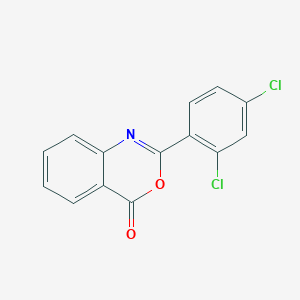
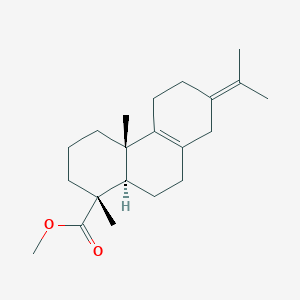
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
